Home > Products > Screening Compounds P39416 > Lithium 9-methyl-9H-purine-6-carboxylate
Lithium 9-methyl-9H-purine-6-carboxylate - 2361644-24-6

Lithium 9-methyl-9H-purine-6-carboxylate

Catalog Number: EVT-3076378
CAS Number: 2361644-24-6
Molecular Formula: C7H5LiN4O2
Molecular Weight: 184.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (Arprinocid) []

    2. 9-[(2,6-dichlorophenyl)methyl]-9H-purin-6-amine []

      3. 9-Phenyl-9H-purine-6-carbonitrile []

        4. 2-chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]-9H-purine []

          5. 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) [, , ]

            6. 9-(2-Fluorobenzyl)-6-methylamino-9H-purine (78U79) []

              7. 6-Mercaptopurine []

                8. 6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021) [, ]

                  9. Acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] []

                    10. 6-Deoxyacyclovir [2-amino-9-[(2-hydroxyethoxy)methyl]-9H-purine] []

                    Overview

                    Lithium 9-methyl-9H-purine-6-carboxylate is a chemical compound that belongs to the purine family, characterized by its unique structure and potential applications in various fields such as organic synthesis and medicinal chemistry. The compound is synthesized primarily as a lithium salt of 9-methyl-9H-purine-6-carboxylic acid, and its molecular formula is C8H8N4O2LiC_8H_8N_4O_2Li with a molecular weight of approximately 192.17 g/mol.

                    Source

                    Lithium 9-methyl-9H-purine-6-carboxylate can be sourced from chemical suppliers specializing in organic reagents, such as BenchChem and PubChem, which provide detailed information regarding its synthesis and applications.

                    Classification

                    This compound is classified as a lithium salt of a purine derivative, specifically a carboxylate. It falls under the category of organolithium compounds, which are known for their reactivity and utility in organic synthesis.

                    Synthesis Analysis

                    Methods

                    The synthesis of lithium 9-methyl-9H-purine-6-carboxylate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with a lithium-containing reagent. Common methods include:

                    1. Lithiation Reaction: The direct lithiation of 9-methyl-9H-purine-6-carboxylic acid using lithium diisopropylamide or lithium tetramethylpiperidide in an organic solvent.
                    2. Salt Formation: The reaction proceeds under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

                    Technical Details

                    The reaction is often conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Purification techniques such as crystallization and filtration are employed to isolate the final product in high purity.

                    Molecular Structure Analysis

                    Structure

                    Lithium 9-methyl-9H-purine-6-carboxylate features a purine ring structure with a methyl group at the 9-position and a carboxylate group at the 6-position. The lithium ion is coordinated to the carboxylate oxygen, contributing to its stability and reactivity.

                    Data

                    • Molecular Formula: C8H8N4O2LiC_8H_8N_4O_2Li
                    • Molecular Weight: 192.17 g/mol
                    • InChI Key: VEFLQBPLCYNBOO-UHFFFAOYSA-N.
                    Chemical Reactions Analysis

                    Reactions

                    Lithium 9-methyl-9H-purine-6-carboxylate can participate in various chemical reactions:

                    1. Oxidation: Under specific conditions, it can be oxidized to form different derivatives.
                    2. Reduction: The compound can undergo reduction using agents like sodium borohydride, converting functional groups.
                    3. Substitution: It can engage in nucleophilic substitution reactions where functional groups are replaced.

                    Technical Details

                    Common reagents for these reactions include:

                    • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
                    • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
                      The products formed depend on the specific conditions and reagents used during the reactions.
                    Mechanism of Action

                    The mechanism of action for lithium 9-methyl-9H-purine-6-carboxylate involves its interaction with biological targets, particularly in modulating signaling pathways related to neurotransmitters and second messengers. The lithium ion plays a crucial role in stabilizing mood and influencing cellular processes through its effects on purine metabolism .

                    Physical and Chemical Properties Analysis

                    Physical Properties

                    • Appearance: Typically appears as a white crystalline solid.
                    • Solubility: Soluble in polar solvents like water and methanol.

                    Chemical Properties

                    • Reactivity: Exhibits reactivity typical of organolithium compounds, including nucleophilicity.
                    • Stability: Stable under inert conditions but sensitive to moisture and air.

                    Relevant analyses indicate that the compound retains its structural integrity under standard laboratory conditions but may decompose if exposed to extreme conditions.

                    Applications

                    Lithium 9-methyl-9H-purine-6-carboxylate has several notable applications:

                    1. Organic Synthesis: Used as a reagent for synthesizing more complex molecules.
                    2. Biological Research: Investigated for its role in purine metabolism and cellular signaling pathways.
                    3. Medicinal Chemistry: Explored for potential therapeutic effects, particularly in treating neurological disorders due to its lithium content.
                    4. Industrial Applications: Serves as an intermediate in pharmaceutical production and other chemical syntheses .
                    Introduction to the Role of Purine Derivatives in Epitranscriptomic Modulation

                    Contextualizing Lithium 9-Methyl-9H-Purine-6-Carboxylate in RNA Modification Research

                    Lithium 9-methyl-9H-purine-6-carboxylate (IUPAC name: lithium 9-methyl-9H-purine-6-carboxylate; Molecular Formula: C7H5LiN4O2) is an organolithium salt featuring a carboxylate group at the C6 position and a methyl substituent at N9 of the purine ring system [3]. This specific substitution pattern confers distinct physicochemical properties:

                    • Chemical Synthesis & Stability: The compound is typically synthesized as a solid powder (storage at ambient temperature) via hydrolysis or trans-esterification of its methyl ester precursor, methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803476-85-7, C8H8N4O2) [7] [9]. The lithium salt offers enhanced solubility in polar solvents compared to its ester counterpart, a critical factor for biological assays.
                    • Structural Significance: The C6-carboxylate moiety introduces a negatively charged, potentially metal-chelating group at a position analogous to key functional groups in natural purine nucleotides involved in hydrogen bonding and enzyme recognition. The N9-methylation prevents glycosylation (unlike natural nucleosides), shifting its potential interactions towards protein-binding domains rather than nucleic acid incorporation [3] [10].
                    • Role in Medicinal Chemistry: This compound serves primarily as a synthetic intermediate or building block. Its structure aligns with documented purine derivatives explored for anticancer activity. For instance, N-[ω-(purin-6-yl)aminoalkanoyl] derivatives containing purine residues linked via polymethylene chains to bioactive heterocycles (like difluorobenzoxazine) demonstrate potent cytotoxicity against hepatocellular carcinoma (HepG2) and other cancer cell lines by inhibiting DNA biosynthesis [4] [10]. While direct data on lithium 9-methyl-9H-purine-6-carboxylate's biological activity is limited within the provided sources, its structural kinship positions it within research investigating purine carboxylates for targeting RNA-modifying enzymes or reader proteins.

                    Table 1: Key Chemical Properties of Lithium 9-Methyl-9H-Purine-6-Carboxylate and Related Compounds

                    PropertyLithium 9-Methyl-9H-Purine-6-CarboxylateMethyl 9-Methyl-9H-Purine-6-Carboxylate (Precursor)
                    CAS NumberNot explicitly stated (Salt of 2361644-24-6?)2803476-85-7 [7] [9]
                    Molecular FormulaC7H5LiN4O2 [3]C8H8N4O2 [7] [9]
                    Molecular Weight~160.03 g/mol (Calculated)192.17 g/mol [7]
                    AppearancePowder [3]-
                    Key Structural FeaturesC6-carboxylate, N9-methyl purine, Lithium saltC6-carboxylate methyl ester, N9-methyl purine
                    Primary Use in ResearchSynthetic intermediate / Purine scaffold building blockSynthetic precursor / Building block [7] [9]

                    The Emergence of m6A Reader Proteins as Therapeutic Targets in Oncology

                    The dysregulation of m6A modification is a hallmark of numerous cancers, driving uncontrolled proliferation, metastasis, and therapy resistance. Among the regulatory proteins, m6A "readers" have garnered significant attention as promising therapeutic targets due to their central role in interpreting the m6A code and determining the functional outcome for modified transcripts. YTHDF1, a cytoplasmic reader, exemplifies this therapeutic potential [5] [8].

                    • YTHDF1 in Oncogenesis: YTHDF1 is frequently overexpressed in diverse malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, gastric cancer, and colorectal cancer. This overexpression often stems from DNA copy number amplification and correlates strongly with advanced tumor stage, metastasis, and poor patient prognosis [5] [8]. Functionally, YTHDF1 promotes tumorigenesis by enhancing the translation efficiency of m6A-modified mRNAs encoding key oncoproteins (e.g., FOXM1, EGFR, EIF3C, AURKB, ATG2A, ATG14). This leads to:
                    • Accelerated Cell Cycle & Proliferation: Enhanced translation of cyclins and kinases (e.g., via PI3K/AKT/mTOR pathway activation) [5] [8].
                    • Increased Metastasis: Promotion of Epithelial-Mesenchymal Transition (EMT) through translation of EMT transcription factors [5].
                    • Therapy Resistance: Augmented DNA damage repair and survival pathways (e.g., via HIF-1α induced autophagy under hypoxia) [5] [8].
                    • Altered Tumor Microenvironment: Modulation of immune checkpoint molecule expression like PD-L1 (though often indirectly via other readers like ALKBH5) [2] [8].
                    • Diagnostic and Prognostic Biomarker: The specificity and sensitivity of YTHDF1 expression for tumor detection are remarkably high (AUC >0.800 in pan-cancer analyses, reaching AUC=0.986 in gastric cancer). Its levels provide valuable prognostic information, stratifying patients into high-risk and low-risk groups [5].
                    • Therapeutic Targeting Strategy: Inhibiting YTHDF1 or disrupting its interaction with m6A-modified oncogenic transcripts presents a novel anticancer strategy. While specific inhibitors targeting readers are still emerging, the rationale is strong:
                    • Knockdown/knockout studies: Ablation of YTHDF1 significantly suppresses tumor growth, invasion, and metastasis in vitro and in vivo across multiple cancer models (e.g., HCC, NSCLC, ovarian cancer) [5] [8].
                    • Combination potential: Targeting YTHDF1 could overcome resistance to chemotherapeutics (e.g., Cisplatin, Olaparib) and potentially synergize with immunotherapy by modulating the tumor immune microenvironment [5] [8].
                    • Purine Derivatives as Modulators: The structural similarity of purine derivatives like lithium 9-methyl-9H-purine-6-carboxylate to adenosine (the base of m6A) positions them as potential scaffolds for developing small molecules that interfere with reader protein function. Research on related 6,8,9-trisubstituted purine analogs demonstrates their potent cytotoxicity against liver cancer cells, highlighting the therapeutic relevance of modified purines in oncology and their potential to intersect with RNA-modification pathways [1] [10].

                    Table 2: Key m6A Reader Proteins and Their Roles in Cancer

                    Reader ProteinLocalizationPrimary FunctionRole in CancerMechanism/Target Examples in Cancer
                    YTHDF1CytoplasmPromotes translation of m6A-mRNAsPredominantly Oncogenic↑ Translation of FOXM1, EGFR, EIF3C, AURKB, ATG2A/14 (Promotes proliferation, metastasis, autophagy, therapy resistance) [5] [8]
                    YTHDF2CytoplasmRecruits mRNA decay machinery (e.g., CCR4-NOT)Dual (Context-dependent)↓ Stability of tumor suppressors (Oncogenic); ↓ Stability of oncogenes (Tumor Suppressive); Regulates NK cell function [8]
                    YTHDF3CytoplasmAssists YTHDF1 (translation) and YTHDF2 (decay)Often Oncogenic (Associated with metastasis)Modulates HIF-1α signaling, EMT [5]
                    IGF2BP1/2/3CytoplasmStabilizes m6A-mRNAs; Enhances translationPredominantly Oncogenic↑ Stability/Translation of MYC, LIN28B, SNAIL (Promotes proliferation, stemness, metastasis) [2]
                    YTHDC1NucleusRegulates mRNA splicing, export, miRNA processingDualAlters splicing of key oncogenes/tumor suppressors (e.g., BRCA1) [2] [8]

                    Lithium 9-methyl-9H-purine-6-carboxylate and structurally related purine carboxylates represent a chemical class with underexplored potential in the rapidly evolving field of epitranscriptomic drug discovery. Their development as tool compounds or leads targeting the m6A machinery, particularly reader proteins like YTHDF1, could offer novel avenues for cancer intervention.

                    Properties

                    CAS Number

                    2361644-24-6

                    Product Name

                    Lithium 9-methyl-9H-purine-6-carboxylate

                    IUPAC Name

                    lithium;9-methylpurine-6-carboxylate

                    Molecular Formula

                    C7H5LiN4O2

                    Molecular Weight

                    184.08

                    InChI

                    InChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1

                    InChI Key

                    HVQSXETXKGZVRJ-UHFFFAOYSA-M

                    SMILES

                    [Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-]

                    Solubility

                    not available

                    Product FAQ

                    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                    • To receive a quotation, send us an inquiry about the desired product.
                    • The quote will cover pack size options, pricing, and availability details.
                    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                    • Quotations are valid for 30 days, unless specified otherwise.
                    Q2: What Are the Payment Terms for Ordering Products?
                    • New customers generally require full prepayment.
                    • NET 30 payment terms can be arranged for customers with established credit.
                    • Contact our customer service to set up a credit account for NET 30 terms.
                    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                    Q3: Which Payment Methods Are Accepted?
                    • Preferred methods include bank transfers (ACH/wire) and credit cards.
                    • Request a proforma invoice for bank transfer details.
                    • For credit card payments, ask sales representatives for a secure payment link.
                    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                    Q4: How Do I Place and Confirm an Order?
                    • Orders are confirmed upon receiving official order requests.
                    • Provide full prepayment or submit purchase orders for credit account customers.
                    • Send purchase orders to sales@EVITACHEM.com.
                    • A confirmation email with estimated shipping date follows processing.
                    Q5: What's the Shipping and Delivery Process Like?
                    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                    • You can use your FedEx account; specify this on the purchase order or inform customer service.
                    • Customers are responsible for customs duties and taxes on international shipments.
                    Q6: How Can I Get Assistance During the Ordering Process?
                    • Reach out to our customer service representatives at sales@EVITACHEM.com.
                    • For ongoing order updates or questions, continue using the same email.
                    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                    Quick Inquiry

                     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.